DBCO-Maleimide

描述

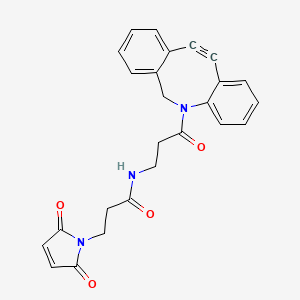

Structure

3D Structure

属性

IUPAC Name |

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O4/c29-22(14-16-27-23(30)11-12-24(27)31)26-15-13-25(32)28-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)28/h1-8,11-12H,13-17H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFQNAGPXIVKND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCN4C(=O)C=CC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to DBCO-Maleimide: A Heterobifunctional Crosslinker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-Maleimide is a heterobifunctional crosslinking reagent that has become an indispensable tool in the field of bioconjugation and drug development. This reagent uniquely combines two distinct reactive functionalities: a dibenzocyclooctyne (DBCO) group and a maleimide group. This dual reactivity allows for a highly efficient and specific two-step sequential conjugation strategy.

The maleimide group reacts specifically with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is highly efficient and proceeds readily under mild physiological conditions. Following the thiol-maleimide conjugation, the DBCO group enables a second conjugation step via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it occurs with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes. The DBCO moiety reacts specifically with an azide-functionalized molecule, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][2]

This sequential conjugation approach provides precise control over the formation of complex biomolecular architectures, making this compound a valuable reagent for a wide range of applications. These include the construction of antibody-drug conjugates (ADCs), the development of targeted drug delivery systems, site-specific protein labeling for imaging and diagnostics, and the functionalization of surfaces with biomolecules.[3][4]

Chemical Properties and Structure

This compound is characterized by its distinct chemical structure, which incorporates both the strained cyclooctyne ring of DBCO and the thiol-reactive maleimide ring system.

| Property | Value |

| Molecular Formula | C₂₅H₂₁N₃O₄ |

| Molecular Weight | 427.46 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

| Excitation Maximum (DBCO) | ~309 nm |

| Storage Conditions | -20°C, desiccated and protected from light[5] |

Mechanism of Action

The utility of this compound lies in its ability to facilitate a two-step, orthogonal bioconjugation reaction.

Step 1: Thiol-Maleimide Ligation

The first step involves the reaction of the maleimide group with a free sulfhydryl group on a biomolecule (e.g., a cysteine residue in a protein). This reaction is a Michael addition, where the nucleophilic thiol attacks one of the double-bonded carbons of the maleimide ring. This forms a stable, covalent thioether bond. The optimal pH for this reaction is between 6.5 and 7.5, where the thiol group is sufficiently nucleophilic and side reactions with amines are minimized.

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Once the biomolecule is functionalized with the DBCO group, it can be reacted with a second molecule containing an azide group. The inherent ring strain of the DBCO group allows it to undergo a [3+2] cycloaddition reaction with the azide without the need for a copper catalyst. This "copper-free click chemistry" is highly bioorthogonal and proceeds with excellent kinetics and selectivity, forming a stable triazole linkage.

Quantitative Data

Reaction Kinetics

The efficiency of the SPAAC reaction is a key advantage of using this compound. The second-order rate constants for the reaction between DBCO and an azide are significantly higher than many other copper-free click chemistry reactions.

| DBCO Derivative | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| DBCO | Benzyl azide | ~1.0 | |

| Sulfo-DBCO | Various model azides | 0.27 - 1.22 | |

| DBCO-Trastuzumab | Model azides | Slower than Sulfo-DBCO | |

| DBCO-PEG₅-Trastuzumab | Model azides | 0.18 - 0.37 |

Stability of Conjugates

The stability of the resulting bioconjugate is critical for its intended application, particularly for in vivo use. The thioether bond formed from the maleimide-thiol reaction is generally stable, though it can be susceptible to a retro-Michael reaction in the presence of high concentrations of other thiols, such as glutathione. The triazole linkage formed from the SPAAC reaction is highly stable under physiological conditions.

| Linkage Chemistry | Reactive Partners | Half-life in presence of Glutathione (GSH) | Key Stability Considerations |

| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes | The hydrophobicity of the DBCO group can sometimes lead to aggregation. |

| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours | BCN is generally more stable to thiols like GSH compared to DBCO. |

| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes | Susceptible to retro-Michael reaction and exchange with serum thiols. |

| Amide Bond | NHS Ester + Amine | Very High | Amide bonds are generally very stable under physiological conditions. |

Fluorescence Quantum Yields

When this compound is used to conjugate fluorescent dyes, the quantum yield of the resulting fluorophore is an important parameter.

| Fluorophore | Conjugation Moiety | Quantum Yield (Φ) | Reference |

| Cyanine7 | DBCO | 0.3 | |

| Cyanine3 | DBCO | 0.31 | |

| Tetramethylrhodamine | DBCO-PEG4 | ~0.27 (in MeOH) | |

| Fluorescein | DBCO | Not specified, but generally lower than free fluorescein | |

| Rhodamine B | Conjugate | 0.31 (in water) |

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol describes the labeling of a thiol-containing protein with this compound.

Materials:

-

Thiol-containing protein (e.g., antibody, enzyme)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed. It is recommended to include 5-10 mM EDTA to prevent thiol oxidation.

-

Anhydrous DMSO or DMF

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bonds need to be reduced.

-

Quenching reagent: Cysteine or β-mercaptoethanol

-

Purification column: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassette.

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

-

Remove excess TCEP using a desalting column equilibrated with the reaction buffer.

-

-

This compound Solution Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction (Optional):

-

To quench any unreacted maleimide groups, add a final concentration of 1-10 mM cysteine or β-mercaptoethanol and incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).

-

Protocol 2: Copper-Free Click Chemistry Reaction (SPAAC)

This protocol describes the reaction of a DBCO-labeled protein with an azide-functionalized molecule.

Materials:

-

DBCO-labeled protein (from Protocol 1)

-

Azide-functionalized molecule (e.g., fluorescent dye, drug molecule, biotin)

-

Reaction Buffer: PBS, pH 7.4, or other azide-free buffer.

Procedure:

-

Reactant Preparation:

-

Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO, water) to a known concentration.

-

-

Click Reaction:

-

Add the azide-functionalized molecule to the solution of the DBCO-labeled protein. A 1.5- to 10-fold molar excess of the azide-containing molecule is typically used to ensure complete reaction of the DBCO groups.

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE.

-

-

Purification:

-

Purify the final conjugate to remove any unreacted azide-functionalized molecule using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography (if applicable).

-

Visualizations

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Caption: Workflow for synthesizing an Antibody-Drug Conjugate using this compound.

Signaling Pathway: EGFR-Grb2 Interaction Study using FRET

This compound can be utilized to study protein-protein interactions within signaling pathways. For example, in the Epidermal Growth Factor Receptor (EGFR) signaling pathway, the interaction between activated EGFR and the adaptor protein Grb2 is a critical step. This interaction can be investigated using Förster Resonance Energy Transfer (FRET), where EGFR and Grb2 are labeled with a donor and an acceptor fluorophore, respectively. This compound can be used to site-specifically label engineered cysteines in these proteins with azide-modified fluorophores.

References

- 1. interchim.fr [interchim.fr]

- 2. Fast Screening of Protein-Protein Interactions Using Förster Resonance Energy Transfer (FRET-) Based Fluorescence Plate Reader Assay in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Site-specific labeling of proteins for electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescein-DBCO, 2054339-00-1 | BroadPharm [broadpharm.com]

- 5. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to DBCO-Maleimide: A Heterobifunctional Crosslinker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and applications of Dibenzocyclooctyne-Maleimide (DBCO-Maleimide), a key reagent in the field of bioconjugation and antibody-drug conjugate (ADC) development.

Core Concepts: The Dual Reactivity of this compound

This compound is a heterobifunctional crosslinker, meaning it possesses two distinct reactive groups that can participate in separate, orthogonal ligation reactions. This dual functionality allows for the precise and covalent linkage of two different molecules. The two key reactive moieties are:

-

Maleimide Group: This group reacts specifically and efficiently with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides, to form a stable thioether bond.

-

Dibenzocyclooctyne (DBCO) Group: As a strained alkyne, the DBCO group readily undergoes a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-containing molecules. This reaction is a cornerstone of "click chemistry" and is notable for proceeding rapidly at physiological conditions without the need for a cytotoxic copper catalyst.

This unique combination of reactivities makes this compound an invaluable tool for creating complex biomolecular constructs.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the rigid, strained dibenzocyclooctyne ring system linked to a maleimide functional group.

Caption: Chemical structure of this compound highlighting the two reactive moieties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₅H₂₁N₃O₄ |

| Molecular Weight | 427.45 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and other organic solvents |

| Storage | Store at -20°C, protected from light and moisture |

Reaction Mechanisms and Kinetics

The reaction between the maleimide group of this compound and a thiol-containing molecule proceeds via a Michael addition, resulting in a stable thioether linkage.

Caption: Reaction scheme of Maleimide-Thiol conjugation.

The efficiency of this reaction is highly pH-dependent. The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]

Table 2: Influence of pH on Maleimide-Thiol Conjugation Efficiency

| pH | Relative Reaction Rate | Remarks |

| < 6.5 | Slower | The concentration of the reactive thiolate anion is reduced. |

| 6.5 - 7.5 | Optimal | High selectivity for thiols over amines.[1][2] |

| > 7.5 | Increased side reactions | Increased hydrolysis of the maleimide group and reaction with amines. |

The DBCO moiety reacts with an azide-functionalized molecule to form a stable triazole ring. This bioorthogonal reaction is highly efficient and does not require a copper catalyst.

Caption: Reaction scheme of DBCO-Azide SPAAC "Click" Chemistry.

The kinetics of the SPAAC reaction are a key advantage of using DBCO. The second-order rate constants for the reaction of DBCO with azides are among the highest for copper-free click chemistry reactions.

Table 3: Second-Order Rate Constants for DBCO in SPAAC Reactions

| Reactant 1 | Reactant 2 | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| DBCO | Benzyl Azide | ~0.1 - 1.0 | |

| DBCO | Azidolysine | ~0.34 |

While the thioether bond formed from the maleimide-thiol reaction is generally considered stable, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the cellular environment. This can lead to the cleavage of the conjugate.

Table 4: Half-life of Thiosuccinimide Adducts in the Presence of Glutathione

| Thiol Adduct (from N-ethylmaleimide) | Half-life (hours) | Conditions | Reference |

| 4-mercaptophenylacetic acid | 20 - 80 | pH 7.4, 37°C, with Glutathione | |

| N-acetylcysteine | 20 - 80 | pH 7.4, 37°C, with Glutathione |

Hydrolysis of the succinimide ring in the thioether adduct can occur at physiological or slightly basic pH, which renders the linkage resistant to the retro-Michael reaction and enhances the long-term stability of the conjugate.

Experimental Protocols

Caption: General experimental workflow for a two-step bioconjugation using this compound.

This protocol provides a general guideline for the conjugation of this compound to a thiol-containing protein.

Materials:

-

Thiol-containing protein

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer at pH 6.5-7.5. Degas the buffer before use.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) solution.

-

Anhydrous DMSO or DMF

-

Quenching Reagent (optional): e.g., L-cysteine or 2-mercaptoethanol.

-

Purification column (e.g., size-exclusion chromatography column).

Procedure:

-

Protein Preparation:

-

Dissolve the thiol-containing protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-50 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. TCEP does not need to be removed prior to the addition of the maleimide reagent.

-

-

This compound Solution Preparation:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching (Optional):

-

To stop the reaction, a quenching reagent such as L-cysteine can be added to react with any excess this compound.

-

-

Purification:

-

Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis.

-

The purified DBCO-labeled protein is now ready for the subsequent SPAAC reaction with an azide-containing molecule.

-

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a DBCO-amine derivative with a maleimide-containing activated ester, such as N-succinimidyl 3-maleimidopropionate.

Caption: General synthetic scheme for this compound.

A detailed experimental procedure would involve dissolving the DBCO-amine and the maleimide-NHS ester in a suitable organic solvent such as DMF or DMSO, often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), followed by purification using column chromatography.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for a wide range of applications:

-

Antibody-Drug Conjugates (ADCs): this compound is used to link cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.

-

Protein Labeling: Site-specific labeling of proteins with fluorescent dyes, biotin, or other reporter molecules for imaging and diagnostic applications.

-

Oligonucleotide Modification: Functionalization of DNA and RNA for various applications in molecular biology and nanotechnology.

-

Surface Functionalization: Immobilization of biomolecules onto surfaces for the development of biosensors and microarrays.

References

An In-depth Technical Guide to DBCO-Maleimide in Bioconjugation and Beyond

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dibenzocyclooctyne-Maleimide (DBCO-Maleimide), a cornerstone reagent in modern bioconjugation. We will delve into its chemical properties, detailed experimental protocols for its use, and its applications in cutting-edge research, particularly in the development of targeted therapeutics and the study of cellular signaling pathways.

Core Concepts: The Chemistry of this compound

This compound is a heterobifunctional crosslinker containing two key reactive groups: a dibenzocyclooctyne (DBCO) moiety and a maleimide group. This dual functionality allows for a two-step bioconjugation strategy that is highly efficient and specific.

-

The Maleimide Group: This functional group reacts specifically and efficiently with free sulfhydryl (thiol) groups, most commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[1] This reaction proceeds optimally at a pH range of 6.5-7.5.

-

The DBCO Group: As one of the most reactive cyclooctynes, DBCO is central to copper-free "click chemistry," specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The inherent ring strain of the DBCO group allows it to react spontaneously with azide-functionalized molecules without the need for a cytotoxic copper catalyst, forming a stable triazole linkage.[1] This bioorthogonal nature makes it ideal for reactions in complex biological environments.

Quantitative Data Summary

The versatility of this compound is enhanced by the availability of derivatives that incorporate polyethylene glycol (PEG) spacers. These spacers can improve solubility, reduce aggregation, and increase the biocompatibility of the resulting conjugate. The molecular weights and formulas of common this compound compounds are summarized below for easy reference.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₂₅H₂₁N₃O₄ | ~427.45 |

| DBCO-PEG4-Maleimide | C₃₆H₄₂N₄O₉ | 674.74 |

| DBCO-PEG8-Maleimide | C₄₄H₅₈N₄O₁₃ | 850.96 |

| Sulfo DBCO-PEG8-Maleimide | C₄₇H₆₃N₅O₁₇S | 1002.1 |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in bioconjugation.

Protocol for Labeling Thiol-Containing Biomolecules with this compound

This protocol outlines the general steps for conjugating this compound to a protein or peptide via its cysteine residues.

Materials:

-

Thiol-containing protein/peptide

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer (e.g., HEPES, Tris) at pH 7.0-7.5, degassed.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bonds need to be reduced.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Reagent (optional): Free cysteine or β-mercaptoethanol

-

Purification system: Desalting column (e.g., spin column), size-exclusion chromatography (SEC), or dialysis cassette.

Procedure:

-

Preparation of the Thiol-Containing Biomolecule:

-

Dissolve the protein or peptide in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 20-30 minutes. Remove excess TCEP using a desalting column.

-

-

Preparation of this compound Solution:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 1-10 mg in 100 µL).

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound solution to the thiol-containing biomolecule solution.

-

Gently mix and incubate the reaction at room temperature for 1-2 hours or overnight at 4°C. The optimal reaction time may need to be determined empirically.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, a quenching reagent such as free cysteine can be added to react with any excess this compound.

-

-

Purification of the DBCO-Labeled Biomolecule:

-

Remove excess, unreacted this compound and other small molecules using a desalting spin column, SEC, or dialysis.

-

Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the "click" reaction between a DBCO-labeled biomolecule and an azide-containing molecule.

Materials:

-

Purified DBCO-labeled biomolecule

-

Azide-containing molecule (e.g., azide-modified fluorescent dye, drug molecule, or another biomolecule)

-

Reaction Buffer: PBS or other biocompatible buffer at pH 7.4

Procedure:

-

Reaction Setup:

-

Combine the DBCO-labeled biomolecule and the azide-containing molecule in the reaction buffer. A 1.5 to 3-fold molar excess of one reactant over the other is often used to drive the reaction to completion.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2-12 hours. The reaction can also be performed at 4°C, typically requiring a longer incubation time (e.g., overnight). Reaction times can vary depending on the specific reactants and their concentrations.

-

-

Purification of the Final Conjugate:

-

Purify the final conjugate to remove any unreacted starting materials using an appropriate method such as SEC, affinity chromatography, or dialysis, depending on the properties of the final product.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the application of this compound.

References

The Dual-Action Crosslinker: A Technical Guide to DBCO-Maleimide in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the demand for precise, efficient, and biocompatible chemical tools is paramount. DBCO-Maleimide has emerged as a powerful heterobifunctional crosslinker, uniquely equipped with two distinct reactive moieties that enable a two-step, orthogonal conjugation strategy. This guide provides an in-depth technical overview of this compound, detailing its core applications, experimental protocols, and the quantitative data underpinning its use in advanced bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).

At its core, this compound integrates the robust, thiol-reactive chemistry of a maleimide group with the highly efficient and bioorthogonal reactivity of a dibenzocyclooctyne (DBCO) group. This dual functionality allows for the sequential and controlled conjugation of two different molecules. Typically, a thiol-containing biomolecule, such as a protein or peptide with a native or engineered cysteine residue, is first reacted with the maleimide group. This initial conjugation step introduces the DBCO moiety onto the biomolecule. The newly installed DBCO group can then undergo a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with an azide-functionalized molecule.[1][2][3] This "click chemistry" reaction is notable for its high specificity, rapid kinetics, and biocompatibility, as it proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[4][5] This technical guide will provide a comprehensive resource for researchers looking to leverage the capabilities of this compound in their work.

Mechanism of Action: A Two-Step Orthogonal Reaction

The utility of this compound lies in its ability to facilitate two distinct and sequential chemical transformations. This allows for the controlled assembly of complex biomolecular conjugates.

Step 1: Maleimide-Thiol Conjugation

The first step involves the reaction of the maleimide group with a free sulfhydryl (thiol) group, typically from a cysteine residue on a protein or peptide. This reaction is a Michael addition, where the nucleophilic thiol attacks one of the carbon atoms of the maleimide double bond, resulting in the formation of a stable thioether linkage. This reaction is highly selective for thiols within a pH range of 6.5-7.5. At pH values above 7.5, the maleimide group can exhibit reactivity towards primary amines, such as the side chain of lysine, and is also more susceptible to hydrolysis. At a neutral pH of 7.0, the reaction with a thiol is approximately 1,000 times faster than with an amine, providing a wide window for selective modification.

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Following the initial conjugation, the biomolecule is now functionalized with a DBCO group. The DBCO moiety is a strained cyclooctyne that readily reacts with an azide-functionalized molecule in a [3+2] cycloaddition reaction to form a stable triazole ring. This reaction is termed "strain-promoted" because the intrinsic ring strain of the DBCO molecule significantly lowers the activation energy of the cycloaddition, allowing it to proceed rapidly at physiological temperatures and without the need for a copper catalyst. The bioorthogonal nature of this reaction is a key advantage; neither the DBCO nor the azide group interacts significantly with other functional groups found in biological systems, ensuring minimal off-target reactions.

Applications in Bioconjugation

The unique two-step reactivity of this compound makes it a versatile tool for a variety of bioconjugation applications.

-

Antibody-Drug Conjugate (ADC) Development: A primary application of this compound is in the synthesis of ADCs. In a typical workflow, the interchain disulfide bonds of an antibody are partially or fully reduced to expose free cysteine residues. These thiols are then reacted with this compound. The resulting DBCO-functionalized antibody is then conjugated to an azide-containing cytotoxic drug. This method allows for the creation of ADCs with a controlled drug-to-antibody ratio (DAR).

-

Protein-Protein and Protein-Peptide Conjugation: this compound can be used to link two different proteins or a protein and a peptide. One protein is functionalized with a thiol and reacted with this compound, while the other protein or peptide is functionalized with an azide. The two components are then joined via SPAAC.

-

Surface Immobilization: Biomolecules such as enzymes or antibodies can be immobilized onto surfaces for applications in diagnostics and biocatalysis. A surface can be functionalized with either a thiol or an azide, and this compound can be used as the linker to attach the biomolecule of interest.

-

Live Cell Imaging: The bioorthogonality of the SPAAC reaction makes this compound suitable for applications in living systems. For instance, a cell-surface protein can be tagged with a thiol-reactive this compound, followed by the introduction of an azide-functionalized fluorescent probe for imaging.

Quantitative Data Summary

The efficiency and stability of the linkages formed by this compound are critical for the performance of the final bioconjugate. The following tables summarize key quantitative data for the maleimide-thiol and DBCO-azide reactions.

Table 1: Maleimide-Thiol Reaction Parameters

| Parameter | Value/Condition | Notes |

| Optimal pH | 6.5 - 7.5 | Maximizes thiol selectivity and minimizes hydrolysis. |

| Reaction Time | 30 min - 2 hours at room temperature; overnight at 4°C | Reaction kinetics are temperature-dependent. |

| Molar Ratio (Maleimide:Thiol) | 2:1 to 20:1 | Optimal ratio is dependent on the specific reactants and steric hindrance. |

| Conjugation Efficiency | 58% - 100% | Highly dependent on reaction conditions and the specific biomolecules involved. |

| Stability (Half-life of Thioether Bond) | ~4 minutes in the presence of GSH | Susceptible to retro-Michael addition and thiol exchange in reducing environments. |

Table 2: DBCO-Azide (SPAAC) Reaction Parameters

| Parameter | Value/Condition | Notes |

| Reaction Temperature | 4°C - 50°C | Higher temperatures generally increase reaction rates. |

| Reaction Time | 4 - 18 hours | Dependent on temperature and reactant concentrations. |

| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | A molar excess of one component can drive the reaction to completion. |

| Stability (Triazole Linkage) | Highly Stable | The triazole ring is resistant to hydrolysis and enzymatic cleavage. |

| Half-life in presence of GSH | ~71 minutes | The hydrophobicity of the DBCO group can influence in vivo clearance. |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound.

Protocol 1: General Protein Thiol Labeling with this compound

This protocol describes the first step of a typical two-step conjugation: the labeling of a thiol-containing protein with this compound.

Materials:

-

Thiol-containing protein (e.g., antibody, enzyme)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 5-10 mM EDTA. The buffer should be degassed.

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reducing agent (if necessary, e.g., TCEP)

-

Quenching solution (e.g., 1 M cysteine)

-

Desalting column

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, add TCEP to a final concentration of 5 mM and incubate for 30 minutes at room temperature. Note: If using DTT, it must be removed prior to the addition of this compound.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 5-20 mM.

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution to achieve a 4- to 20-fold molar excess of this compound over the protein. The final concentration of DMSO or DMF should ideally be below 15% to avoid protein precipitation.

-

Incubate the reaction for 1-2 hours at room temperature or for 2-12 hours at 4°C.

-

-

Quenching (Optional):

-

To stop the reaction, add the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and quenching reagent using a desalting column equilibrated with a suitable buffer for the subsequent SPAAC reaction (e.g., PBS, pH 7.4).

-

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis via SPAAC

This protocol outlines the second step: the conjugation of a DBCO-labeled antibody to an azide-functionalized drug.

Materials:

-

DBCO-labeled antibody (from Protocol 1)

-

Azide-functionalized drug

-

Reaction Buffer: PBS, pH 7.4 (must be azide-free)

Procedure:

-

Reactant Preparation:

-

Ensure the DBCO-labeled antibody is in the appropriate reaction buffer.

-

Dissolve the azide-functionalized drug in a compatible solvent (e.g., DMSO).

-

-

SPAAC Reaction:

-

Add the azide-functionalized drug to the DBCO-labeled antibody solution. A 1.5- to 5-fold molar excess of the azide-drug is typically used.

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

-

-

Purification:

-

Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove any unreacted drug and other impurities.

-

Protocol 3: Characterization of DBCO-Conjugated Proteins

Determining the Degree of Labeling (DOL) by UV-Vis Spectrophotometry:

The DOL, which represents the average number of DBCO molecules per protein, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for the DBCO group).

Procedure:

-

Measure the absorbance of the purified DBCO-protein conjugate at 280 nm (A280) and 309 nm (A309).

-

Calculate the protein concentration using the following formula: Protein Concentration (M) = (A280 - (A309 * CF)) / ε_protein

-

Where CF is the correction factor for the DBCO absorbance at 280 nm (typically around 0.90 for IgG) and ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

Calculate the DOL using the following formula: DOL = A309 / (ε_DBCO * Protein Concentration (M))

-

Where ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (approximately 12,000 M⁻¹cm⁻¹).

-

Characterization by Mass Spectrometry:

Mass spectrometry (MS) is a powerful tool for the detailed characterization of bioconjugates.

-

Intact Mass Analysis: ESI-MS or MALDI-TOF MS can be used to determine the molecular weight of the intact conjugate, allowing for the confirmation of successful conjugation and the determination of the distribution of species with different DARs.

-

Middle-Up and Bottom-Up Analysis: For more detailed characterization, the conjugate can be digested into smaller fragments (e.g., using IdeS protease for antibodies or trypsin for general proteins). The resulting fragments can then be analyzed by LC-MS/MS to identify the specific conjugation sites.

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key reactions and a general workflow for ADC synthesis using this compound.

Conclusion

This compound stands out as a highly valuable and versatile tool in the field of bioconjugation. Its heterobifunctional nature, combining the selectivity of maleimide-thiol chemistry with the efficiency and bioorthogonality of SPAAC, enables the controlled and sequential assembly of complex biomolecular architectures. This is particularly advantageous in the development of sophisticated therapeutics like ADCs, where precise control over drug placement and stoichiometry is crucial. While the stability of the initial maleimide-thiol linkage in reducing environments requires consideration, the robustness of the subsequently formed triazole bond provides a stable final conjugate. The detailed protocols and quantitative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively implement this compound in their work, paving the way for the next generation of innovative bioconjugates.

References

The Dual-Functional Power of DBCO-Maleimide in Copper-Free Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the demand for highly efficient, specific, and biocompatible ligation strategies is paramount. Copper-free click chemistry, particularly the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has emerged as a powerful tool, allowing for the covalent modification of biomolecules in complex biological systems without the need for cytotoxic copper catalysts[1][][3]. At the forefront of this technology is the heterobifunctional linker, Dibenzocyclooctyne-Maleimide (DBCO-Maleimide). This guide provides a comprehensive technical overview of this compound, its mechanism of action, quantitative performance data, detailed experimental protocols, and its applications in research and drug development.

Introduction to this compound: A Bridge Between Thiols and Azides

This compound is a versatile crosslinker featuring two distinct reactive moieties: a maleimide group and a dibenzocyclooctyne (DBCO) group[4]. This dual functionality enables a two-step conjugation strategy. The maleimide group reacts specifically with thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins and peptides, to form a stable thioether bond. Subsequently, the DBCO group, a strained alkyne, readily undergoes a [3+2] cycloaddition reaction with an azide-functionalized molecule, forming a stable triazole linkage. This bioorthogonal reaction is highly specific and proceeds rapidly under physiological conditions without interfering with native biological processes.

The principal advantage of this compound lies in its ability to decouple the two conjugation steps, allowing for precise control over the modification of complex biomolecules. This is particularly valuable in the synthesis of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug (payload) can be specifically attached to an antibody for targeted delivery to cancer cells.

Mechanism of Action

The utility of this compound is rooted in two independent, highly efficient chemical reactions: the maleimide-thiol reaction and the strain-promoted alkyne-azide cycloaddition.

Maleimide-Thiol Conjugation

The reaction between the maleimide group and a thiol is a Michael addition. The thiol, in its deprotonated thiolate form, acts as a nucleophile and attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. This reaction is highly selective for thiols within a pH range of 6.5 to 7.5. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the maleimide group can react with primary amines, and the rate of hydrolysis of the maleimide ring increases significantly.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The DBCO moiety is a cyclooctyne with significant ring strain, which dramatically lowers the activation energy for the cycloaddition reaction with azides. This allows the reaction to proceed without the need for a copper catalyst, which is a hallmark of "click chemistry" but is toxic to living cells. The reaction is a concerted [3+2] cycloaddition, where the azide acts as a 1,3-dipole that reacts with the DBCO (the dipolarophile) to form a stable, aromatic triazole ring. This reaction is bioorthogonal, meaning neither the DBCO nor the azide group reacts with other functional groups found in biological systems.

Quantitative Data and Performance

The efficiency and stability of this compound conjugates are critical for their successful application. The following tables summarize key quantitative data from the literature.

Reaction Kinetics of SPAAC

The rate of the SPAAC reaction is a key advantage of DBCO-based click chemistry. The second-order rate constants are influenced by the specific azide and the reaction conditions.

| Cyclooctyne | Azide Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Reference(s) |

| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES buffer, pH 7, 25°C | |

| Sulfo DBCO-amine | 3-azido-L-alanine | 0.32 - 0.85 | PBS, pH 7, 25°C | |

| DBCO-trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | ~0.18 - 0.37 (with PEG linker) | Various buffers, pH 5-10, 25-37°C | |

| DBCO | Benzyl azide | ~0.1 - 0.34 | Room Temperature |

Stability of the Maleimide and Thioether Linkage

The stability of the maleimide group and the resulting thioether bond is crucial for the integrity of the conjugate, especially in vivo.

| Moiety/Linkage | Condition | Half-life (t₁₂) | Key Observations | Reference(s) |

| Maleimide Group | pH 7.4, 22°C | ~25 minutes (for specific amino-maleimides) | Hydrolysis to an unreactive maleamic acid is the primary degradation pathway. The rate of hydrolysis is highly pH-dependent, increasing significantly at pH > 7.5. | |

| pH 7.4, 37°C | 0.7 - 27 hours (for N-aryl and N-alkyl thiosuccinimides post-conjugation) | The structure of the maleimide influences stability. | ||

| Thioether Bond | In presence of 5 mM Glutathione (GSH), pH 7.4, 37°C | 20 - 80 hours | Susceptible to retro-Michael reaction (thiol exchange), leading to deconjugation. | |

| Ring-opened succinamic acid thioether | > 2 years | Hydrolysis of the succinimide ring after thiol conjugation stabilizes the linkage against retro-Michael reaction. |

Stability of the DBCO Group

The DBCO moiety is generally stable under physiological conditions, allowing for a wide window to perform the SPAAC reaction.

| Moiety | Condition | Stability Observation | Reference(s) |

| DBCO Group | 4°C or -20°C for 4 weeks (on IgG) | ~3-5% loss of reactivity towards azides. | |

| Long-term storage | Avoid buffers containing azides and thiols. | ||

| Aqueous buffer | DBCO-functionalized antibodies can be stored at -20°C for up to a month, though reactivity may decrease over time due to oxidation and hydration of the alkyne. |

Experimental Protocols

The following are detailed protocols for the use of this compound in the preparation of antibody-drug conjugates.

Protocol 1: Modification of an Antibody with this compound

This protocol describes the conjugation of this compound to an antibody via its cysteine residues. Often, this requires the reduction of interchain disulfide bonds to generate free thiols.

Materials:

-

Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2-7.5, free of extraneous thiols).

-

Reducing agent (e.g., TCEP-HCl, Tris(2-carboxyethyl)phosphine hydrochloride).

-

This compound dissolved in an organic solvent (e.g., DMSO or DMF).

-

Reaction buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer at pH 6.5-7.5. It is recommended to include 5-10 mM EDTA to prevent re-oxidation of thiols.

-

Quenching solution (e.g., N-ethylmaleimide or cysteine).

-

Purification columns (e.g., size-exclusion chromatography, such as a desalting column).

Procedure:

-

Antibody Reduction (to generate free thiols):

-

Prepare the antibody at a concentration of 1-10 mg/mL in degassed reaction buffer.

-

Add a 5-10 fold molar excess of TCEP to the antibody solution.

-

Incubate for 30 minutes at room temperature to reduce disulfide bonds. For selective reduction of hinge-region disulfides in IgG, 2-Mercaptoethylamine•HCl (2-MEA) can be used.

-

Remove excess TCEP using a desalting column equilibrated with the reaction buffer.

-

-

This compound Conjugation:

-

Immediately before use, prepare a 5-20 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Add a 4 to 20-fold molar excess of the this compound solution to the reduced antibody solution. The final concentration of the organic solvent should be kept below 10-15% to avoid protein precipitation.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Add a quenching reagent (e.g., cysteine) to a final concentration of 10-50 mM to cap any unreacted maleimide groups and incubate for 15 minutes at room temperature.

-

Purify the DBCO-labeled antibody from excess reagents using a desalting column or dialysis against a suitable buffer (e.g., PBS).

-

-

Characterization:

-

Determine the concentration of the DBCO-modified antibody using a protein assay (e.g., BCA assay).

-

Calculate the Degree of Labeling (DOL), which is the average number of DBCO molecules per antibody. This can be determined by UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).

-

Confirm the conjugation and assess the purity and aggregation of the conjugate using SDS-PAGE and size-exclusion chromatography (SEC-HPLC).

-

Mass spectrometry (MALDI-TOF or ESI-MS) can provide an accurate molecular weight of the conjugate.

-

Protocol 2: Conjugation of an Azide-Payload to the DBCO-Modified Antibody

This protocol describes the copper-free click chemistry reaction between the DBCO-functionalized antibody and an azide-containing payload.

Materials:

-

Purified DBCO-modified antibody.

-

Azide-functionalized payload (e.g., drug, fluorophore) dissolved in a compatible solvent.

-

Reaction buffer (e.g., PBS, pH 7.4). Note: Do not use buffers containing sodium azide as a preservative.

-

Purification system (e.g., SEC-HPLC, HIC-HPLC).

Procedure:

-

SPAAC Reaction:

-

Add the azide-modified payload to the purified DBCO-antibody solution. A 1.5 to 10-fold molar excess of the azide-payload over the antibody is typically used to drive the reaction to completion.

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction can be performed at 37°C to increase the rate.

-

-

Purification of the Antibody-Drug Conjugate (ADC):

-

Purify the resulting ADC from unreacted payload and other impurities using an appropriate chromatography method such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

-

Characterization of the Final ADC:

-

Determine the final protein concentration.

-

Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or HIC-HPLC.

-

Assess the purity, aggregation, and integrity of the final ADC using SEC-HPLC, SDS-PAGE, and mass spectrometry.

-

Applications in Research and Drug Development

The unique properties of this compound make it an invaluable tool in various fields:

-

Antibody-Drug Conjugates (ADCs): The most prominent application is in the development of ADCs for targeted cancer therapy. The ability to specifically attach potent cytotoxic drugs to antibodies that target tumor-specific antigens minimizes off-target toxicity and enhances therapeutic efficacy.

-

Protein Labeling and Imaging: this compound is used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for various applications, including fluorescence microscopy, flow cytometry, and western blotting.

-

Surface Functionalization: Immobilization of proteins and other biomolecules onto surfaces (e.g., microarrays, nanoparticles) for diagnostic and research applications.

-

Assembly of Complex Biomolecular Structures: The orthogonal nature of the two reactive groups allows for the construction of well-defined multi-component systems, such as protein-oligonucleotide conjugates.

Visualization of a Key Application: Targeted Drug Delivery Workflow

The following diagram illustrates a conceptual workflow for the use of a this compound-derived ADC in targeted cancer therapy.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that has significantly advanced the field of bioconjugation. Its ability to facilitate a two-step, bioorthogonal conjugation strategy through stable maleimide-thiol and copper-free DBCO-azide click chemistry reactions provides researchers and drug developers with a robust platform for creating precisely defined biomolecular conjugates. The mild reaction conditions, high efficiency, and specificity of these reactions make this compound an ideal tool for a wide range of applications, from fundamental biological research to the development of next-generation targeted therapeutics like ADCs. A thorough understanding of its reaction kinetics, stability, and optimized protocols is essential for harnessing its full potential.

References

An In-depth Technical Guide to the Reactivity of DBCO-Maleimide with Thiols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the reactivity of Dibenzocyclooctyne-Maleimide (DBCO-Maleimide) with thiol-containing molecules. This compound is a heterobifunctional crosslinker that plays a crucial role in bioconjugation, enabling the precise linkage of molecules for applications ranging from therapeutic development to advanced bioimaging. This document delves into the core chemistry, reaction kinetics, potential side reactions, and detailed experimental protocols relevant to researchers in the field.

Introduction to this compound

This compound is a versatile reagent that combines two distinct reactive functionalities: a dibenzocyclooctyne (DBCO) group and a maleimide group.[1] The DBCO moiety is instrumental for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for highly specific and bioorthogonal ligation to azide-modified molecules.[2][3] The maleimide group, on the other hand, is a well-established thiol-reactive functional group that forms stable covalent bonds with sulfhydryl groups, such as those found in cysteine residues of proteins and peptides.[4] This dual reactivity makes this compound a valuable tool for constructing complex biomolecular architectures.[5]

The Thiol-Maleimide Reaction: Mechanism and Kinetics

The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism. The thiol, in its reactive thiolate anion form, acts as a nucleophile and attacks one of the carbon atoms of the maleimide's double bond, which is rendered electrophilic by the two adjacent carbonyl groups. This results in the formation of a stable thioether bond within a thiosuccinimide ring structure.

Factors Influencing Reaction Rate

The efficiency of the thiol-maleimide conjugation is influenced by several key factors:

-

pH: The reaction is highly pH-dependent. The optimal pH range is between 6.5 and 7.5. Below pH 6.5, the concentration of the reactive thiolate anion is reduced, slowing down the reaction. Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, and competitive reaction with primary amines (e.g., lysine residues) can occur. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

-

Stoichiometry: The molar ratio of this compound to the thiol-containing molecule is critical. An excess of the maleimide reagent is often used to drive the reaction to completion, with molar ratios of 1.5 to 10-fold excess being common.

-

Temperature: The reaction can be performed at room temperature (20-25°C) or at 4°C. Reactions are generally faster at room temperature.

-

Solvent: this compound has low aqueous solubility. Therefore, it is typically dissolved in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer. The final concentration of the organic solvent should be kept low (typically <10-15%) to avoid protein precipitation.

Quantitative Kinetic Data

| Thiol-Containing Molecule | Maleimide Derivative | Second-Order Rate Constant (k₂) | pH | Temperature (°C) | Reference |

| Cysteine-containing peptide (DBCO-tag) | DBCO-(PEG)4-biotin | 0.81 ± 0.02 M⁻¹s⁻¹ | 8.0 | 37 | |

| Cysteine | N-ethylmaleimide | Fast (completion in < 2 min) | Not specified | Not specified | |

| 4-mercaptophenylacetic acid (MPA) | N-ethylmaleimide | Not specified (half-life of conversion 20-80 hrs in presence of glutathione) | 7.4 | 37 |

Side Reactions and Stability of the Adduct

Understanding potential side reactions is crucial for optimizing the conjugation process and ensuring the stability of the final product.

Hydrolysis of the Maleimide Ring

The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5. This reaction opens the maleimide ring, rendering it unreactive towards thiols. Therefore, aqueous solutions of this compound should be prepared immediately before use.

Reaction with Amines

At pH values above 7.5, primary amines can compete with thiols for reaction with the maleimide group. This can lead to non-specific labeling of proteins on lysine residues.

Retro-Michael Reaction and Thiol Exchange

The thiosuccinimide linkage formed in the thiol-maleimide reaction can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This is particularly relevant in environments with a high concentration of other thiols, such as glutathione in the intracellular space, which can lead to thiol exchange.

Thiol-yne Reaction with the DBCO Moiety

While the primary reactivity of the DBCO group is towards azides, there is evidence of a slower, off-target "thiol-yne" reaction with thiols. This side reaction is generally much slower than the desired thiol-maleimide reaction and the SPAAC reaction.

Stability of the DBCO-Thioether Adduct

The stability of the thioether adduct is a critical consideration, especially for in vivo applications. The thiosuccinimide ring of the adduct can be hydrolyzed to a more stable succinamic acid thioether. Some studies suggest that the thiol-yne adduct formed from the reaction of a thiol with the DBCO moiety can be more stable to exogenous thiols than the corresponding thiol-maleimide adduct. A transcyclization reaction has also been reported as a method to stabilize maleimide-thiol adducts.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

General Protocol for Labeling a Thiol-Containing Protein with this compound

This protocol outlines the essential steps for conjugating this compound to a protein with available cysteine residues.

Materials:

-

Thiol-containing protein

-

This compound

-

Anhydrous DMSO or DMF

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer (e.g., HEPES, Tris) at pH 6.5-7.5. It is recommended to include 5-10 mM EDTA to prevent re-oxidation of thiols.

-

Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT). TCEP is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide.

-

Desalting column or other purification system (e.g., HPLC, dialysis).

Procedure:

-

Protein Preparation and Reduction (if necessary):

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed after reduction using a desalting column to prevent it from reacting with the maleimide.

-

-

This compound Solution Preparation:

-

Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 5-20 mM).

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the protein solution. A molar excess of 2-4 fold of this compound over the protein is a common starting point.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quenching the Reaction (Optional):

-

The reaction can be quenched by adding a small molecule thiol such as cysteine or β-mercaptoethanol to a final concentration of 10-50 mM and incubating for 15 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and other small molecules using a desalting column, dialysis, or HPLC.

-

Protocol for Monitoring the Reaction by HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique to monitor the progress of the conjugation reaction and to purify the final product.

Materials:

-

HPLC system with a C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

UV detector

Procedure:

-

Sample Preparation: At various time points during the reaction, take a small aliquot of the reaction mixture and dilute it with Mobile Phase A.

-

HPLC Analysis:

-

Inject the diluted sample onto the C18 column.

-

Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

Monitor the elution profile at appropriate wavelengths (e.g., 280 nm for the protein and a wavelength specific to the DBCO chromophore, around 309 nm).

-

-

Data Analysis: The unconjugated protein, unreacted this compound, and the final conjugate will have distinct retention times, allowing for their separation and quantification by integrating the peak areas.

Protocol for Characterization by Mass Spectrometry

Mass spectrometry (MS) is an essential tool for confirming the successful conjugation and determining the degree of labeling.

Procedure:

-

Sample Preparation: The purified conjugate is desalted into a volatile buffer (e.g., ammonium bicarbonate) or analyzed directly after HPLC purification.

-

Mass Analysis:

-

Acquire the mass spectrum of the intact conjugate using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

The mass of the conjugate will be the sum of the mass of the protein and the mass of the incorporated this compound moiety.

-

-

Peptide Mapping (for site-specific characterization):

-

The protein conjugate can be digested with a protease (e.g., trypsin).

-

The resulting peptide mixture is analyzed by LC-MS/MS to identify the specific cysteine residue(s) that have been modified.

-

Conclusion

This compound is a powerful and versatile reagent for bioconjugation, enabling the site-specific modification of thiol-containing molecules. A thorough understanding of its reactivity, including the optimal reaction conditions and potential side reactions, is essential for its successful application. By following well-defined experimental protocols and utilizing appropriate analytical techniques, researchers can effectively harness the capabilities of this compound for the development of innovative solutions in drug delivery, diagnostics, and fundamental biological research.

References

DBCO-Maleimide for Protein Labeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, the precise and stable labeling of proteins is paramount for the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools.[1] Dibenzocyclooctyne-Maleimide (DBCO-Maleimide) has emerged as a powerful and versatile reagent that bridges the specificity of thiol chemistry with the efficiency of copper-free click chemistry. This technical guide provides an in-depth overview of this compound, its reaction mechanism, and detailed protocols for its application in protein labeling, catering to the needs of researchers, scientists, and drug development professionals.

This compound is a heterobifunctional crosslinker containing a maleimide group and a dibenzocyclooctyne (DBCO) moiety.[2] The maleimide group reacts specifically with free sulfhydryl groups (-SH) on cysteine residues, while the DBCO group enables covalent bond formation with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal "click chemistry" reaction.[2][3] This dual reactivity allows for a two-step labeling strategy, providing greater control and versatility in the design of complex bioconjugates such as antibody-drug conjugates (ADCs).[1]

Core Principles: The Chemistry of this compound Labeling

The utility of this compound in protein labeling hinges on two distinct and highly efficient chemical reactions:

-

Maleimide-Thiol Conjugation: The maleimide group exhibits high reactivity and selectivity towards the sulfhydryl group of cysteine residues within a protein. This reaction proceeds optimally at a pH range of 6.5-7.5, forming a stable thioether bond. At pH values above 7.5, the maleimide group can exhibit off-target reactivity with primary amines (e.g., lysine residues) and is more susceptible to hydrolysis. However, at pH 7, the reaction with a sulfhydryl group is approximately 1,000 times faster than with an amine, ensuring high specificity under controlled conditions.

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO moiety is a cyclooctyne with significant ring strain, which allows it to react rapidly and specifically with azide-containing molecules without the need for a copper catalyst. This "copper-free" click chemistry is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes. The reaction forms a stable triazole linkage.

The combination of these two reactions in a "tag-and-modify" strategy has revolutionized site-specific protein modification.

Data Presentation: Reaction Parameters and Efficiency

The efficiency of protein labeling with this compound is influenced by several factors. The following tables summarize key quantitative data to guide experimental design.

Table 1: Optimal Reaction Conditions for Maleimide-Thiol Conjugation

| Parameter | Recommended Range | Notes |

| pH | 6.5 - 7.5 | Maximizes reactivity with thiols while minimizing hydrolysis and side reactions with amines. |

| Temperature | 4°C to Room Temperature | Room temperature for 1-2 hours or 4°C for 2-12 hours are common incubation conditions. |

| Molar Excess of this compound | 4 to 20-fold over protein | The optimal ratio should be determined empirically for each protein. |

| Solvent | DMSO or DMF | This compound is typically dissolved in an organic solvent before addition to the aqueous reaction buffer. The final concentration of the organic solvent should generally be kept low (e.g., <10-15%) to avoid protein precipitation. |

Table 2: Representative Thiol-Maleimide Conjugation Efficiencies

| Reactants | Maleimide:Thiol Molar Ratio | Reaction Time | Temperature | pH | Conjugation Efficiency (%) | Reference |

| Maleimide-functionalized Nanoparticles + cRGDfK Peptide | 2:1 | 30 minutes | Room Temperature | 7.0 | 84 ± 4 |

Table 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Parameters

| Parameter | Recommended Condition | Notes |

| Reactants | DBCO-labeled protein and azide-containing molecule | Can be a small molecule, peptide, or another protein. |

| Molar Ratio | 1.5 to 10-fold molar excess of one reactant | Using an excess of the less precious or more soluble component can drive the reaction to completion. |

| Temperature | Room Temperature or 4°C | Reactions are typically complete within 4-12 hours at room temperature or can be performed overnight at 4°C. |

| Buffer | Azide-free buffers such as PBS | Avoid buffers containing azides to prevent side reactions with the DBCO group. |

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds (if necessary)

For proteins where cysteine residues are involved in disulfide bonds, a reduction step is necessary to generate free sulfhydryl groups for labeling.

Materials:

-

Protein solution

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 5 mM)

-

Desalting column

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer, pH 6.5-7.5, containing 5-10 mM EDTA.

Procedure:

-

To the protein solution, add TCEP to a final concentration of 5 mM.

-

Incubate for 30 minutes at room temperature.

-

Remove the TCEP using a desalting column, exchanging the protein into the Reaction Buffer.

Note: Complete reduction of all disulfide bonds can inactivate some proteins, such as antibodies. For selective reduction of hinge-region disulfides in IgG, 2-Mercaptoethylamine•HCl (2-MEA) can be used.

Protocol 2: Labeling of Protein with this compound

This protocol describes the general procedure for conjugating this compound to a protein with available free sulfhydryl groups.

Materials:

-

Reduced protein solution in Reaction Buffer (from Protocol 1 or naturally containing free thiols)

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching solution (optional): 0.5-1 M Cysteine or DTT

-

Desalting column or dialysis equipment

Procedure:

-

Immediately before use, prepare a 5-20 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Add the this compound stock solution to the reduced protein solution to achieve a desired molar excess (typically 4-fold). The final concentration of DMSO or DMF should be kept below 10-15% to prevent protein precipitation.

-

Incubate the reaction mixture for 1 hour at room temperature or for 2 hours at 4°C.

-

(Optional) Quench the reaction by adding a quenching solution to a final concentration of 10-50 mM and incubating for 15 minutes at room temperature.

-

Remove excess, unreacted this compound and quenching reagent using a desalting column or through dialysis. The purified DBCO-labeled protein is now ready for the subsequent SPAAC reaction.

Protocol 3: Copper-Free Click Chemistry Reaction (SPAAC)

This protocol outlines the conjugation of the DBCO-labeled protein with an azide-containing molecule.

Materials:

-

Purified DBCO-labeled protein (from Protocol 2)

-

Azide-containing molecule of interest

-

Reaction Buffer: Azide-free buffer (e.g., PBS, pH 7.2-7.4)

Procedure:

-

Prepare the azide-containing molecule in the Reaction Buffer.

-

Add the DBCO-labeled protein to the azide-containing sample. It is recommended to use a 2-4 molar excess of the more abundant reagent. For antibody-small molecule conjugations, a 7.5-fold excess may be beneficial.

-

Incubate the reaction at room temperature for 2-12 hours or overnight at 4°C.

-

The resulting conjugate can be purified by size-exclusion chromatography if necessary.

Mandatory Visualizations

Caption: Reaction of this compound with a protein's cysteine residue.

Caption: Copper-free click chemistry reaction of a DBCO-labeled protein.

Caption: Experimental workflow for protein labeling using this compound.

Applications in Research and Drug Development

The versatility of this compound chemistry has led to its widespread adoption in various applications:

-

Antibody-Drug Conjugates (ADCs): this compound is instrumental in the development of ADCs, where a cytotoxic drug (containing an azide group) is attached to a monoclonal antibody (labeled with DBCO via its cysteines). This targeted delivery approach enhances the therapeutic index of the drug.

-

Fluorescent Labeling: Researchers can attach fluorescent probes containing an azide group to proteins for various imaging applications, enabling the visualization and tracking of biological processes in living cells.

-

Bioconjugation and Surface Immobilization: this compound facilitates the attachment of proteins to surfaces or other biomolecules, which is crucial for the development of diagnostics and biomaterials.

-

Protein-Protein and Protein-Small Molecule Conjugations: The bioorthogonal nature of the SPAAC reaction allows for the creation of specific protein-protein or protein-small molecule conjugates within complex biological mixtures.

Conclusion

This compound offers a robust and highly specific method for protein labeling. By leveraging the selectivity of maleimide-thiol chemistry and the bioorthogonality of copper-free click chemistry, researchers and drug developers can create well-defined and stable protein conjugates for a wide array of applications. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for the successful implementation of this compound-based labeling strategies. The high stability of the resulting cysteine-DBCO conjugate, in contrast to the less stable thiosuccinimide linkage from traditional maleimide conjugation, further underscores its potential in biological applications, including drug conjugation.

References

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Bioorthogonal Workhorse

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, a field focused on chemical reactions that can occur within living systems without interfering with native biochemical processes. This powerful ligation technique enables the covalent linking of molecules in complex biological environments, revolutionizing fields from chemical biology and drug development to materials science.[] At its core, SPAAC is a [3+2] cycloaddition between a strained cyclooctyne and an azide, which forms a stable triazole linkage.[2]

Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst. The reaction is driven by the high ring strain of the cyclooctyne (approximately 18 kcal/mol), which significantly lowers the activation energy of the cycloaddition. This intrinsic reactivity allows SPAAC to proceed at physiological temperatures and pH, making it an invaluable tool for studying and manipulating biological systems.

The bioorthogonal nature of SPAAC stems from the fact that both the cyclooctyne and azide functional groups are largely absent from and non-reactive with most biological molecules. This selectivity ensures that the ligation occurs only between the intended reaction partners, enabling precise molecular labeling and engineering in living cells, tissues, and even whole organisms.

Core Reaction Mechanism

The SPAAC reaction is a type of 1,3-dipolar cycloaddition. In this reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage. The high energy of the strained alkyne drives the reaction forward without the need for a catalyst. This catalyst-free nature is a significant advantage in biological systems where copper catalysts can be toxic.

References

An In-depth Technical Guide to DBCO-Maleimide for Fluorescent Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dibenzocyclooctyne-Maleimide (DBCO-Maleimide) as a key reagent in bioconjugation, with a specific focus on its application in fluorescent labeling. It covers the fundamental chemistry, detailed experimental protocols, and quantitative data to empower researchers in the strategic design and execution of their labeling experiments.

Introduction to this compound

This compound is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation strategies, including the development of antibody-drug conjugates (ADCs) and fluorescent probes.[1] It incorporates two highly specific reactive groups: a maleimide group that selectively reacts with sulfhydryl (thiol) groups, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.[2] This dual reactivity allows for a two-step labeling process, providing researchers with greater control and versatility in their experimental designs.[3]

The maleimide moiety forms a stable thioether bond with free sulfhydryl groups, commonly found in the cysteine residues of proteins and peptides.[4] This reaction is highly efficient and proceeds under mild physiological conditions.[5] The DBCO group, a strained alkyne, reacts specifically with azide-containing molecules through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it occurs with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.

The combination of these two functionalities in a single molecule makes this compound an invaluable tool for attaching fluorescent probes to biomolecules. This enables a wide range of applications, including:

-

Fluorescent Labeling: Visualizing and tracking biological processes in living cells.

-

Bioconjugation: Linking proteins, antibodies, or other biomolecules to various substrates or other molecules.

-

Drug Delivery Systems: Creating advanced systems for targeted therapeutic agent delivery.

Reaction Mechanism and Workflow

The core utility of this compound lies in its two distinct reaction capabilities. The overall workflow for fluorescent labeling involves two main stages:

-

Thiol-Maleimide Conjugation: The target biomolecule, containing a free sulfhydryl group, is first reacted with this compound. The maleimide group forms a covalent thioether bond with the thiol.

-

Copper-Free Click Chemistry: The DBCO-functionalized biomolecule is then reacted with a fluorescent probe that has been modified with an azide group. The DBCO and azide groups undergo a SPAAC reaction to form a stable triazole linkage, thereby attaching the fluorescent label.

The reaction between the maleimide group and a thiol is a Michael addition, which is highly specific for sulfhydryl groups within the pH range of 6.5-7.5. At a neutral pH of 7, the reaction with a free sulfhydryl is approximately 1,000 times faster than with an amine.

Quantitative Data for Experimental Design

Successful bioconjugation with this compound relies on optimizing reaction conditions. The following tables summarize key quantitative parameters to guide experimental design.

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Value | Notes |

| pH (Maleimide-Thiol Reaction) | 6.5 - 7.5 | The maleimide group is most reactive and specific to sulfhydryls in this range. At pH > 7.5, reactivity towards primary amines increases. |